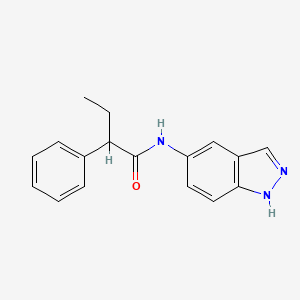

N-(1H-indazol-5-yl)-2-phenylbutanamide

Description

N-(1H-Indazol-5-yl)-2-phenylbutanamide is a synthetic small molecule featuring an indazole core substituted at the 5-position with a phenylbutanamide group. Indazole derivatives are widely explored for their biological activities, including kinase inhibition (e.g., CDK1, TTK) and neurodegenerative disease targeting (e.g., Alzheimer’s) . The phenylbutanamide moiety may influence pharmacokinetic properties such as lipophilicity and membrane permeability compared to other substituents like sulfonamides or benzamides .

Properties

IUPAC Name |

N-(1H-indazol-5-yl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-15(12-6-4-3-5-7-12)17(21)19-14-8-9-16-13(10-14)11-18-20-16/h3-11,15H,2H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBGJQFWRWFKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198658 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-5-yl)-2-phenylbutanamide typically involves the formation of the indazole core followed by the attachment of the phenylbutanamide group. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones mediated by copper(I) oxide (Cu2O) to form the indazole ring . The phenylbutanamide group can then be introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, a copper(II) acetate (Cu(OAc)2)-catalyzed reaction can be used to form the N-N bond in the indazole ring under an oxygen atmosphere . This method is advantageous as it minimizes the formation of byproducts and is scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The indazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indazole N-oxides, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as a bioactive molecule with various biological activities.

Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. For example, indazole derivatives have been found to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs), which play crucial roles in cell signaling and gene expression . By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Yields vary significantly (16–84%), influenced by substituent complexity. For example, dichlorophenyl-quinazolin-4-amine derivatives achieve higher yields (68%) than trifluoromethyl-containing analogs (16%) .

- Functional Groups : Sulfonamides (e.g., benzenesulfonamide) and carboxamides are common, but the phenylbutanamide group in the target compound may offer distinct steric or electronic effects.

Kinase Inhibition

- TTK Inhibitors : N-(3-(3-Sulfamoylphenyl)-1H-indazol-5-yl)-acetamides exhibit IC50 values in the micromolar range, suggesting moderate potency .

- CDK1 Inhibitors : Benzamide derivatives (e.g., 3,4-dichloro-N-(1H-indazol-5-yl)benzamide) demonstrate CDK1 inhibition, with molecular docking studies rationalizing ATP-binding site interactions .

Neurodegenerative Disease Targeting

- CID 9998128 : This quinazolin-4-amine derivative binds to Aβ fibrils and secretases, highlighting indazole’s versatility in Alzheimer’s drug design .

Antimicrobial and Anticancer Activities

- Benzenesulfonamide Derivatives : Compounds 4a-i and 5a-i show broad-spectrum activity, with MIC values <10 µM against bacterial and fungal strains .

Physicochemical and Pharmacokinetic Properties

- Solubility : Sulfonamide derivatives (e.g., ) may exhibit higher aqueous solubility than carboxamides due to ionizable groups .

Molecular Modeling and Structural Insights

- Docking Studies : Indazole derivatives often occupy ATP-binding pockets in kinases, with substituents like dichlorophenyl or quinazolin-4-amine forming critical hydrogen bonds .

- NMR Validation : Detailed $ ^1H $- and $ ^{13}C $-NMR data (e.g., δ 7.2–8.5 ppm for aromatic protons) confirm structural integrity in analogs .

Q & A

Q. What are the optimal synthetic routes for N-(1H-indazol-5-yl)-2-phenylbutanamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a two-step process:

Coupling Reaction : Reacting 1H-indazol-5-amine with 2-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Critical Parameters :

- Stoichiometric control to avoid side products (e.g., diacylation).

- Reaction temperature (0–5°C for acyl chloride addition to prevent decomposition).

Validation : Purity is confirmed via HPLC (≥98% peak area) and NMR (absence of extraneous peaks) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Key Techniques :

- NMR Spectroscopy : and NMR (DMSO-d₆) to confirm amide bond formation and aromatic substitution patterns. Example: NMR δ 8.2 ppm (indazole H-3), δ 7.4–7.6 ppm (phenyl protons) .

- Melting Point : 180–185°C (indicative of crystalline stability) .

- Solubility Profiling : Test in DMSO (>50 mg/mL), methanol (limited solubility), and aqueous buffers (pH-dependent precipitation) .

Data Table :

| Property | Value/Observation | Method |

|---|---|---|

| Melting Point | 180–185°C | Differential Scanning Calorimetry |

| NMR (DMSO-d₆) | δ 8.2 (s, 1H, indazole H-3) | 400 MHz spectrometer |

| Solubility in DMSO | >50 mg/mL | Gravimetric analysis |

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s biological activity in cancer or neurological models?

Methodological Answer : Experimental Design :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases (e.g., PI3K) or neurotransmitter receptors (e.g., serotonin receptors) .

- In Vitro Assays :

- Enzyme Inhibition : Kinase activity assays (e.g., ADP-Glo™ for ATP consumption) at 1–10 µM concentrations.

- Cell Viability : MTT assays on glioblastoma (U87) or neuroblastoma (SH-SY5Y) cell lines .

Data Interpretation :

- Compare IC₅₀ values with known inhibitors (e.g., staurosporine for kinases).

- Validate target engagement via Western blot (e.g., phosphorylated Akt reduction in PI3K inhibition) .

Q. How should researchers analyze conflicting solubility data across studies?

Methodological Answer : Root Cause Analysis :

- Polymorphism : Use X-ray crystallography or DSC to detect polymorphic forms affecting solubility .

- Solvent Effects : Screen solvents (e.g., DMF vs. ethanol) using shake-flask method at 25°C.

Mitigation : - Co-solvent systems (e.g., PEG-400/water) to enhance aqueous solubility.

- Amorphous solid dispersion via spray drying (HPMC-AS carrier) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer : SAR Workflow :

Substituent Variation :

- Modify phenylbutanamide chain (e.g., fluorination at position 2) to enhance metabolic stability .

- Introduce methyl groups on indazole to sterically block CYP450-mediated oxidation .

Q. How can researchers validate the compound’s mechanism of action as an enzyme inhibitor?

Methodological Answer : Validation Steps :

Enzymatic Assays : Measure substrate conversion (e.g., ATP to ADP) via LC-MS or fluorescent probes.

Competitive Binding : Use ITC (Isothermal Titration Calorimetry) to determine binding affinity (Kd) .

Crystallography : Co-crystallize with target enzyme (e.g., PI3Kγ) to identify binding interactions (e.g., hydrogen bonds with Lys833) .

Contradiction Resolution : If activity varies between assays, check for off-target effects via kinome-wide profiling (Eurofins KinaseProfiler™) .

Q. What experimental controls are critical for ensuring reproducibility in synthesis and bioassays?

Methodological Answer : Synthesis Controls :

- Catalyst Purity : Use Pd(dppf)Cl₂ with ≤5% Pd(0) contamination (validated via ICP-MS) .

- Reaction Monitoring : TLC (Rf = 0.3 in 1:1 ethyl acetate/hexane) to track intermediate formation.

Bioassay Controls : - Positive controls (e.g., LY294002 for PI3K inhibition).

- Solvent controls (DMSO ≤0.1% v/v to avoid cytotoxicity) .

Q. How can researchers address stability issues during long-term storage?

Methodological Answer : Stability Protocols :

- Storage Conditions : -20°C under argon in amber vials (prevents photodegradation and oxidation) .

- Formulation : Lyophilize with trehalose (1:1 w/w) for enhanced thermal stability.

Stability Testing : - Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (<5% degradation acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.